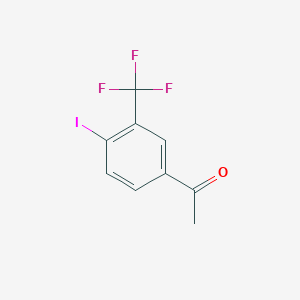

![molecular formula C8H12O B2599282 1-Spiro[2.3]hexan-5-ylethanone CAS No. 2402830-45-7](/img/structure/B2599282.png)

1-Spiro[2.3]hexan-5-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

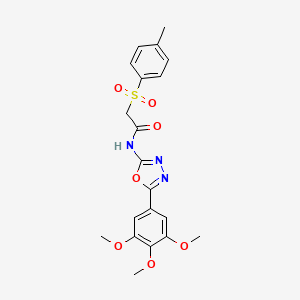

1-Spiro[2.3]hexan-5-ylethanone is a chemical compound with the molecular weight of 124.18 . It is a liquid at room temperature . It has a unique spirocyclic structure that offers intriguing possibilities for designing novel molecules.

Synthesis Analysis

The synthesis of spiro compounds, including this compound, has been a topic of interest in organic chemistry . Various methods for the synthesis of these compounds have been reported . For example, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone (aliphatic) .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 124.18 .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

Spiro compounds, such as spiro[pyrrolidin-3,3'-oxindoles], are known for their significant biological activities. An enantioselective organocatalytic approach has been developed for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing high enantiopurity and structural diversity. This method involves an asymmetric catalytic three-component 1,3-dipolar cycloaddition, suggesting a new avenue to medicinal chemistry and diversity-oriented synthesis due to its high stereo- and regioselectivity Xiao-Hua Chen et al., 2009.

Photochromic Properties

Spiro-fused diarylethenes have been synthesized using a directed synthesis approach, resulting in compounds exhibiting photochromic properties. This research highlights the potential of spiro compounds in developing materials with optical storage or photo-switching capabilities M. Y. Belikov et al., 2015.

Anticancer Activity

Research on 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles synthesized via a one-pot three-component reaction has shown that some of these compounds exhibit anticancer activity against human leukemia K562 cell line, evaluated by flow cytometry in vitro. This demonstrates the potential therapeutic applications of spiro compounds in cancer treatment A. Filatov et al., 2017.

Synthesis of Electronegative Spiroannelated Methanofullerenes

Spiroannelated methanofullerenes have been synthesized, displaying significant structural and electronic properties characterized by both experimental techniques and quantum-chemical calculations. These compounds show potential applications in the field of organic electronics and photovoltaics Brian J. Knight et al., 1997.

Enantioselective Intramolecular Aminocarbonylation

The first enantioselective intramolecular aminocarbonylation of alkenes has been promoted by a Pd(II)-spiro bis(isoxazoline) catalyst, presenting a significant advancement in the field of asymmetric catalysis and offering new pathways for the synthesis of complex organic molecules T. Shinohara et al., 2003.

Direcciones Futuras

Propiedades

IUPAC Name |

1-spiro[2.3]hexan-5-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(9)7-4-8(5-7)2-3-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAGBHWOCVGVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2(C1)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

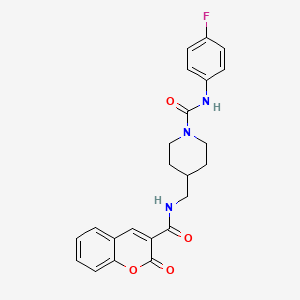

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)

![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

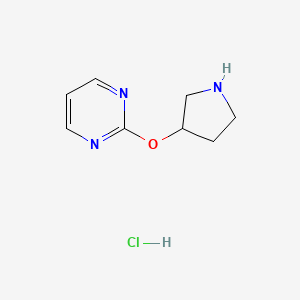

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)

![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)

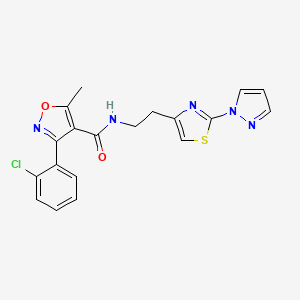

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)